molecular formula C21H18FNO3 B1660570 Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester CAS No. 790703-40-1

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester

Cat. No.: B1660570
CAS No.: 790703-40-1
M. Wt: 351.4
InChI Key: REALRLKSNZHPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is a chemical compound with the molecular formula C21H18FNO3. It is known for its unique structure, which includes a fluorine atom and a phenylmethoxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester typically involves the reaction of 3-fluoro-4-(phenylmethoxy)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, methyl ester: Similar structure but lacks the fluorine atom and phenylmethoxy group.

    Carbamic acid, phenyl-, 1-methylethyl ester: Similar structure with an isopropyl group instead of the phenylmethyl group.

Uniqueness

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester is unique due to the presence of the fluorine atom and phenylmethoxy group, which confer distinct chemical properties and reactivity compared to its analogs. These features make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

benzyl N-(3-fluoro-4-phenylmethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3/c22-19-13-18(23-21(24)26-15-17-9-5-2-6-10-17)11-12-20(19)25-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REALRLKSNZHPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727842
Record name Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790703-40-1
Record name Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 34.9 g of 1-benzyloxy-2-fluoro-4-nitrobenzene (WO 03 064413) (MW: 247.28, 141 mmol) and 340 mg of platinum (5% on activated carbon) in 350 ml of ethyl acetate was stirred at RT and normal pressure under a hydrogen atmosphere. The course of the reaction was monitored by HPLC and the reaction was terminated after 20 h. The catalyst was filtered off and the filtrate was concentrated to dryness under reduced pressure using a rotary evaporator. The oily residue was dissolved in 500 ml of acetone and 250 ml of a saturated sodium hydrogen carbonate solution and 17.5 g of sodium hydrogen carbonate (MW: 84.01, 208 mmol) were added. The mixture was cooled to 5° C. and 26.08 g of benzyl chloroformate (MW: 170.59, 152 mmol) were added dropwise. The mixture was then stirred for 2 h at RT and the course of the reaction was monitored by TLC (hexane/ethyl acetate 3:1). The acetone was removed under reduced pressure, 500 ml of water were added to the residue, and the solid material was filtered off. The crystals were washed with 500 ml of water and dried.
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
26.08 g
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 34.9 g 1-benzyloxy-2-fluoro-4-nitro-benzene (WO03064413) (MW: 247.28, 141 mmol) and 340 mg platinum 5% on activated carbon in 350 ml ethyl acetate was stirred under hydrogen at rt, and normal pressure. The reaction was monitored by HPLC and was complete after twenty hours. The catalyst was filtered over a glass fiber filter, and the filtrate evaporated under reduced pressure to dryness. The oily residue was dissolved in 500 ml acetone and treated with 250 ml of a saturated solution of sodium bicarbonate and 17.5 g of sodium bicarbonate (MW: 84.01, 208 mmol). The mixture was cooled to 50° C. and treated drop wise with 26.08 g of benzyl chloroformate (MW: 170.59, 152 mmol). The reaction was allowed to stirred at room temperature for two hours and monitored by TLC (hexane/ethyl acetate 3:1). The acetone was evaporated, the residue diluted with 500 ml water, and the solid filtered off. The crystals were washed with 500 ml water and dried. Yield: 48.05 g, 95.8%. MS: 352.5 (M+H)+, 350.8, (M−H)−. Method ESI+, ESI−.
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
[Compound]
Name
saturated solution
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
26.08 g
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester
Reactant of Route 6
Reactant of Route 6
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.